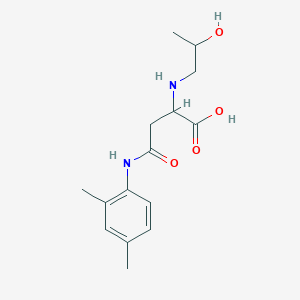
4-((2,4-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2,4-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid, also known as DAPA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. DAPA is a derivative of the amino acid leucine and has been found to exhibit promising biological activity. In
Scientific Research Applications
Vibrational Spectroscopy and Molecular Structure
4-((2,4-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid and its derivatives have been extensively studied for their molecular structure using vibrational spectroscopy methods like FT-IR and Raman spectroscopy. These studies help in understanding the molecular geometry and electronic properties of the compound. For example, a study on a similar compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, detailed its structure using various spectroscopic methods and theoretical calculations, highlighting the interactions and bond strengths within the molecule (Rahul Raju et al., 2015).
Fluorescent Probes for β-Amyloid
Derivatives of this compound have been developed as fluorescent probes for β-amyloid, crucial for understanding and potentially diagnosing Alzheimer’s disease. A particular derivative showed high binding affinities towards Aβ(1–40) aggregates, making it a powerful tool for molecular diagnosis of Alzheimer’s disease (Huan-bao Fa et al., 2015).
Nonlinear Optical Properties
These compounds have also been explored for their nonlinear optical properties, which are important in the field of photonics and optoelectronics. The study of hyperpolarizability and infrared intensities of such molecules contributes to the development of new materials for optical applications (K. Vanasundari et al., 2018).
Antimicrobial and Anti-Diabetic Properties
Some derivatives of this compound have shown promising results in the medical field. For instance, certain compounds have demonstrated antimicrobial activity (V. O. Koz’minykh et al., 2004). Additionally, a derivative was synthesized and proposed as an insulinotropic agent for the treatment of non-insulin dependent diabetes mellitus, showing potential in managing type-2 diabetes mellitus in experimental rats (Nikhil Khurana et al., 2018).
Supramolecular Studies
The compound's derivatives have been utilized in supramolecular studies. The understanding of hydrogen bonding, Van der Waals interactions, and molecular geometry in such molecules can lead to insights into the development of new materials and drugs (R. F. Fernandes et al., 2017).
properties
IUPAC Name |
4-(2,4-dimethylanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-9-4-5-12(10(2)6-9)17-14(19)7-13(15(20)21)16-8-11(3)18/h4-6,11,13,16,18H,7-8H2,1-3H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXCMKQQFIVPGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

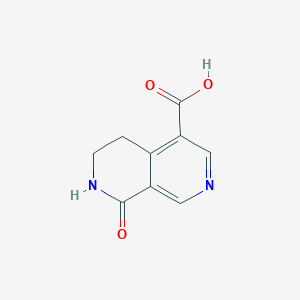
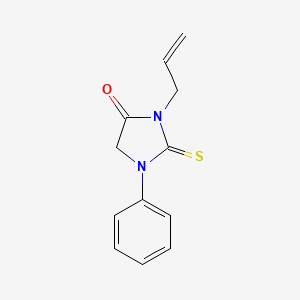

![8-phenyl-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2477250.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2477251.png)
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2477252.png)

![1-(2-Methoxypyridin-4-yl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-2-one](/img/structure/B2477255.png)
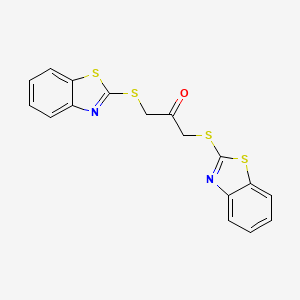
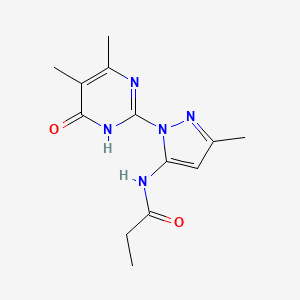
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2477259.png)
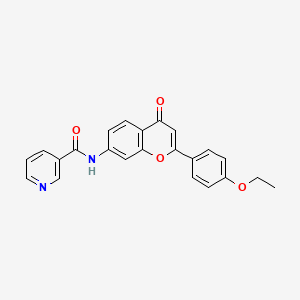
![4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2477263.png)
![8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2477264.png)